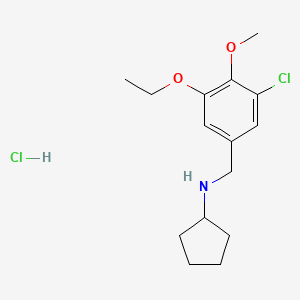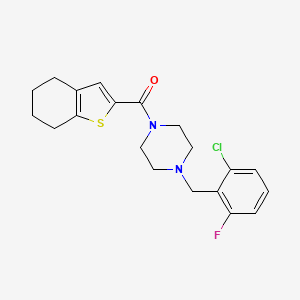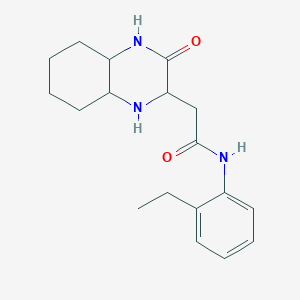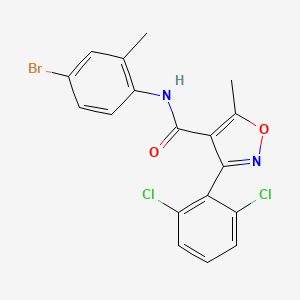
N-(2-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(2-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, also known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. EPPC is a piperazine derivative that has been synthesized through various methods and has been found to have numerous biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(2-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide is not fully understood, but it is believed to target various cellular pathways, including the NF-κB and MAPK pathways. N-(2-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been found to inhibit the activation of NF-κB, which plays a critical role in regulating inflammation and immune responses. N-(2-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has also been found to inhibit the activation of MAPK, which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been found to have numerous biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the replication of various viruses. N-(2-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has also been found to have antioxidant properties and has been shown to protect against oxidative stress. Additionally, N-(2-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(2-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide is also readily available and can be synthesized in large quantities. However, one limitation of using N-(2-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments is its potential toxicity, which requires careful handling and safety precautions.
Orientations Futures
There are numerous future directions for the study of N-(2-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide. One direction is to further investigate its mechanism of action and cellular targets. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, viral infections, and neurodegenerative disorders. Additionally, future studies could investigate the pharmacokinetics and pharmacodynamics of N-(2-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide to optimize its efficacy and safety.
Applications De Recherche Scientifique
N-(2-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been extensively studied for its potential as a therapeutic agent in various scientific research applications. It has been found to have anti-inflammatory, antitumor, and antiviral properties. N-(2-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and has been found to induce apoptosis in cancer cells. N-(2-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has also been found to inhibit the replication of various viruses, including HIV-1, HSV-1, and HCV.
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-2-17-5-3-4-6-18(17)21-19(24)23-13-11-22(12-14-23)15-16-7-9-20-10-8-16/h3-10H,2,11-15H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBJIHMXBIZFCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B4838655.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine hydrochloride](/img/structure/B4838672.png)
![N-(2-ethylphenyl)-2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4838677.png)
![(3aR,7aS)-2-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4838683.png)
![7,7-dimethyl-2-phenyl-1-(2-phenylethyl)-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B4838685.png)
![4-chloro-N-[4-(dimethylamino)phenyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4838692.png)
amine dihydrochloride](/img/structure/B4838697.png)


